molecular formula C18H21N3O4S B2645199 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954605-18-6

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2645199
CAS No.: 954605-18-6
M. Wt: 375.44
InChI Key: KXQVZGVGYBCSCS-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrolidine ring and subsequent introduction of the sulfonamide group. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Biological Activity

1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This compound has been evaluated against various bacterial strains. Preliminary studies indicate promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.

2. Anti-inflammatory Properties
Research on related compounds suggests that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development.

3. Anticancer Activity
Emerging data suggest that sulfonamide compounds may possess anticancer properties by inducing apoptosis in cancer cells. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, with IC50 values indicating significant potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureModification TypeBiological Activity
Ethoxy group on phenyl ringElectron-donatingEnhanced COX inhibition
Pyrrolidine moietyRing size variationAltered anticancer activity
Sulfonamide groupPositioningEssential for antimicrobial action

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the aromatic ring could enhance activity against resistant strains.

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory potential of sulfonamides, it was found that N-(4-methoxyphenyl)-sulfonamides could effectively reduce inflammation in animal models by inhibiting COX enzymes. This compound's selective action on COX-2 suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVZGVGYBCSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.